Cas no 15787-79-8 (1,4-dichlorobut-3-en-2-one)

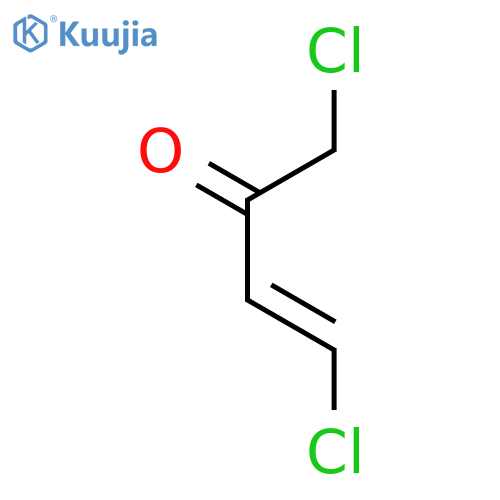

1,4-dichlorobut-3-en-2-one structure

商品名:1,4-dichlorobut-3-en-2-one

1,4-dichlorobut-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one, 1,4-dichloro-

- EN300-65375

- 3-Buten-2-one, 1,4-dichloro-, (E)-

- (3E)-1,4-dichlorobut-3-en-2-one

- G23960

- 1,4-dichlorobut-3-en-2-one

- 1,4-DICHLORO-3-BUTEN-2-ONE

- MFCD09038575

- 15787-79-8

- (E)-1,4-dichlorobut-3-en-2-one

- trans 1,4-dichlorobut-3-en-2-one

- 69711-44-0

- AKOS006227902

- EN300-6474921

- SCHEMBL4763079

-

- インチ: InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+

- InChIKey: HFDIJTIPFVXOED-OWOJBTEDSA-N

- ほほえんだ: C(C(=O)C=CCl)Cl

計算された属性

- せいみつぶんしりょう: 137.9639201g/mol

- どういたいしつりょう: 137.9639201g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 87.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 17.1Ų

1,4-dichlorobut-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D439638-250mg |

1,4-dichlorobut-3-en-2-one |

15787-79-8 | 250mg |

$ 275.00 | 2022-06-05 | ||

| TRC | D439638-25mg |

1,4-dichlorobut-3-en-2-one |

15787-79-8 | 25mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D439638-50mg |

1,4-dichlorobut-3-en-2-one |

15787-79-8 | 50mg |

$ 70.00 | 2022-06-05 |

1,4-dichlorobut-3-en-2-one 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

15787-79-8 (1,4-dichlorobut-3-en-2-one) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量